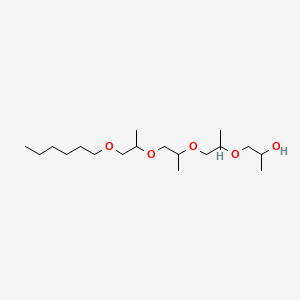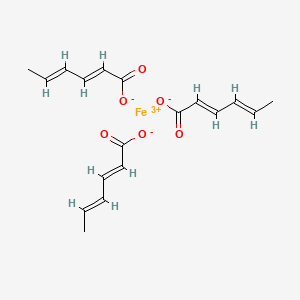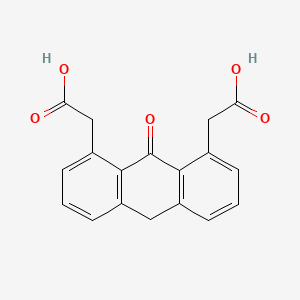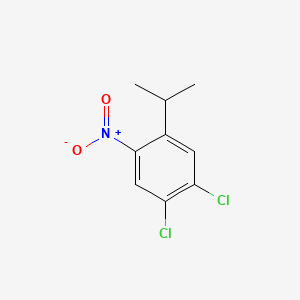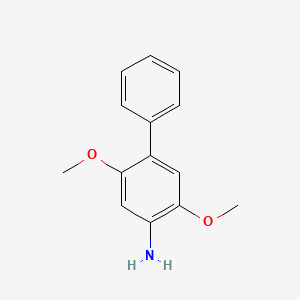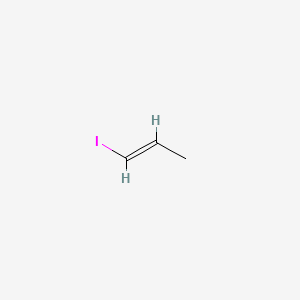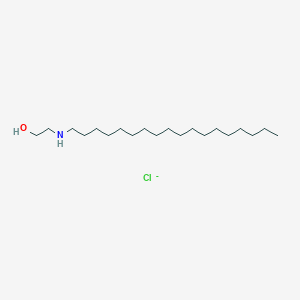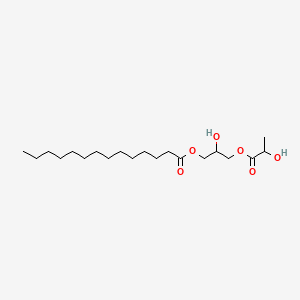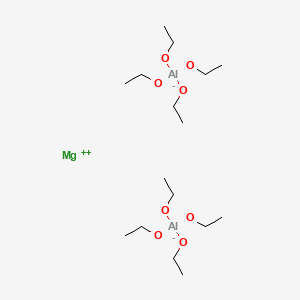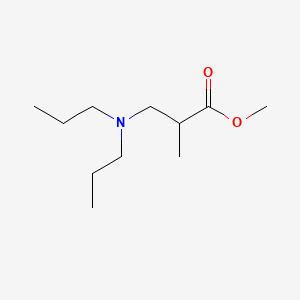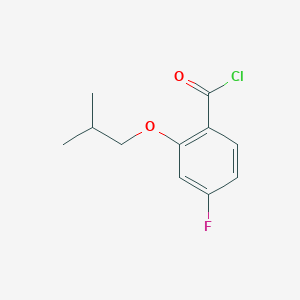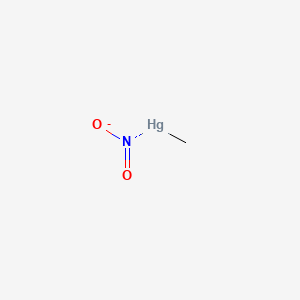
Methylnitromercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylnitromercury is an organomercury compound that contains a methyl group (CH₃) and a nitro group (NO₂) bonded to a mercury atom (Hg) This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and environmental science
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnitromercury can be synthesized through the reaction of methylmercury chloride with silver nitrite. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The general reaction is as follows:
[ \text{CH}_3\text{HgCl} + \text{AgNO}_2 \rightarrow \text{CH}_3\text{HgNO}_2 + \text{AgCl} ]
The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products. The product, this compound, is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound is not common due to its toxicity and limited applications. when required, the synthesis is scaled up using similar reaction conditions as described above, with additional safety measures to handle the toxic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Methylnitromercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylmercury nitrate.
Reduction: It can be reduced to form methylmercury and nitrous oxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as thiols (RSH) or amines (RNH₂) are used under mild conditions.
Major Products Formed
Oxidation: Methylmercury nitrate (CH₃HgNO₃)
Reduction: Methylmercury (CH₃Hg) and nitrous oxide (N₂O)
Substitution: Various organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Methylnitromercury has several scientific research applications, including:
Environmental Studies: Used as a tracer to study the methylation and demethylation processes of mercury in aquatic systems.
Toxicology: Studied for its toxic effects on living organisms, particularly its neurotoxic effects.
Analytical Chemistry: Used as a standard in the analysis of mercury compounds in environmental samples.
Biological Research: Investigated for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
Methylnitromercury exerts its effects primarily through its interaction with thiol-containing proteins and enzymes. The compound binds to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methylmercury (CH₃Hg): Similar in structure but lacks the nitro group.
Dimethylmercury (CH₃HgCH₃): Contains two methyl groups bonded to mercury.
Phenylmercury (C₆H₅Hg): Contains a phenyl group bonded to mercury.
Uniqueness
Methylnitromercury is unique due to the presence of both a methyl and a nitro group, which imparts distinct chemical reactivity and toxicity compared to other organomercury compounds. The nitro group enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactivity, and toxicological effects make it a valuable compound for research, particularly in environmental and biological studies. due to its toxicity, handling and usage of this compound require stringent safety measures.
Properties
CAS No. |
2338-22-9 |
|---|---|
Molecular Formula |
CH3HgNO2- |
Molecular Weight |
261.63 g/mol |
IUPAC Name |
methylmercury;nitrite |
InChI |
InChI=1S/CH3.Hg.HNO2/c;;2-1-3/h1H3;;(H,2,3)/p-1 |
InChI Key |
KHPPIABCPNIQHO-UHFFFAOYSA-M |
Canonical SMILES |
C[Hg].N(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



